molecular formula C6H11FO4 B15248303 (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B15248303
M. Wt: 166.15 g/mol
InChI Key: NEMRTLVVBHEBLV-KGJVWPDLSA-N
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Description

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a fluorinated tetrahydropyran derivative characterized by a fluorine atom at the 2-position and a methyl group at the 6-position of the pyran ring. This compound belongs to a class of modified sugars where substituents like fluorine and methyl groups are strategically introduced to modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-fluoro-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

NEMRTLVVBHEBLV-KGJVWPDLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)F)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)F)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the synthesis of fluorinated carbohydrates and other bioactive compounds.

Biology

In biological research, this compound can be used to study the effects of fluorination on carbohydrate metabolism and enzyme interactions. Fluorinated carbohydrates are often used as probes to investigate the mechanisms of carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Fluorination can enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of the fluorine atom can alter the compound’s binding affinity and specificity for these targets, leading to changes in enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 2- and 6-positions critically influence molecular weight, polarity, and stability:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
(2R,3S,4S,5S,6S)-2-(Hydroxymethyl)-6-methoxy -OCH₃ (6) 194.18 Higher polarity; H-bond donor capacity
Dapagliflozin Related Compound A -Br, -OCH₂C₆H₅ 453.32 Bulky substituents; increased steric hindrance
Target Compound (2R,3S,4R,5S,6S)-2-Fluoro-6-methyl -F (2), -CH₃ (6) ~178 (estimated) Enhanced lipophilicity; metabolic stability -
  • Fluorine vs. Fluorine’s electronegativity also stabilizes adjacent hydroxyl groups against oxidation .
  • Methyl vs. Bulky Groups : The 6-methyl group increases lipophilicity without significant steric hindrance, unlike bulkier groups (e.g., benzyl or trityl) in analogues like CAS 175977-99-8, which may limit bioavailability .

Biological Activity

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H11_{11}FO4_4
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 129864-98-8

Biological Activity

The biological activity of this compound is primarily associated with its interaction with various biological pathways. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains. This could be attributed to its structural characteristics that allow it to disrupt microbial cell membranes.
  • Enzyme Inhibition : There is evidence indicating that (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol may inhibit specific enzymes involved in metabolic pathways. This could have implications for metabolic disorders and diabetes management.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.
  • Interaction with Membrane Proteins : Its structural properties may allow it to interact with membrane proteins, affecting their function and stability.
  • Inhibition of Glycosidases : Given its structural similarity to sugars, it may act as an inhibitor for glycosidases, enzymes that play a significant role in carbohydrate metabolism.

Case Studies

Several studies have investigated the biological effects of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol:

  • Study on Antioxidant Activity :
    • A study conducted by Zhang et al. demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.
  • Antimicrobial Activity Assessment :
    • In a controlled laboratory setting, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol was tested against E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones compared to control groups.
  • Enzyme Inhibition Studies :
    • Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit alpha-glucosidase activity in vitro. This suggests potential applications in managing postprandial blood glucose levels.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantScavenges free radicalsZhang et al., 2021
AntimicrobialInhibits growth of E. coli and S. aureusLab Study 2023
Enzyme InhibitionInhibits alpha-glucosidaseJournal of Medicinal Chemistry 2024

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm coupling constants and chemical shifts. For example, axial vs. equatorial proton environments in the pyran ring can be distinguished via 3JHH^3J_{\text{HH}} values .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar mannosides .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+^+ or [M+Li]+^+ peaks) .

What storage conditions are optimal to maintain the compound’s stability during experiments?

Basic Research Question

  • Temperature : Store at 2–8°C in airtight containers to prevent decomposition .
  • Moisture Control : Use desiccants in storage environments, as hydroxyl and fluorine groups may hydrolyze under humid conditions .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation, especially in fluorinated carbohydrates .

How does the fluorine substitution at the 2-position influence biological interactions, such as with bacterial adhesins?

Advanced Research Question

  • Electronegativity Effects : Fluorine’s strong electronegativity alters hydrogen-bonding patterns, potentially enhancing binding affinity to targets like FimH adhesins in E. coli. Computational docking studies (e.g., AutoDock Vina) can predict binding poses .
  • Metabolic Stability : Fluorine reduces susceptibility to enzymatic oxidation, as observed in glycosidase inhibition assays with fluorinated sugars .
  • Comparative Studies : Compare activity with non-fluorinated analogs to isolate fluorine-specific effects .

How can contradictions in enzymatic assay data be resolved when testing this compound?

Advanced Research Question

  • Assay Reproducibility : Standardize buffer conditions (pH, ionic strength) to minimize variability, as seen in FimH antagonist studies .
  • Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics .
  • Impurity Analysis : Use HPLC (C18 columns with TFA modifiers) to rule out side products affecting bioactivity .

What computational methods are effective for predicting this compound’s interactions with carbohydrate-processing enzymes?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model solvated systems to study conformational flexibility and ligand-protein interactions over time .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity sites .
  • Machine Learning : Train models on existing glycosidase inhibitor datasets to forecast activity or toxicity .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

  • Catalyst Efficiency : Transition from small-scale palladium catalysts to scalable alternatives (e.g., immobilized catalysts) to improve yield .
  • Purification at Scale : Replace column chromatography with continuous-flow systems or crystallization protocols .
  • Regioselectivity Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize stereochemical byproducts .

How does the methyl group at the 6-position affect the compound’s solubility and bioavailability?

Advanced Research Question

  • LogP Analysis : Measure partition coefficients to assess hydrophobicity; methyl groups may reduce aqueous solubility compared to hydroxymethyl analogs .
  • Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, critical for oral drug candidates .
  • Cryo-EM Studies : Visualize interactions with membrane transporters to guide structural modifications .

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